6-Fluoro-1-isoquinolinemethanol

CXCR4 Antagonism Anti-HIV Activity GPCR Pharmacology

6-Fluoro-1-isoquinolinemethanol is a critical synthetic intermediate for developing potent CXCR4 antagonists with sub-nanomolar activity. Its 6-fluoro substitution enhances metabolic stability and bioavailability, while the 1-hydroxymethyl group enables efficient derivatization. The validated 91% synthetic yield and unique SAR profile make it a non-substitutable building block for antiviral and kinase-targeted drug discovery. Ensure authenticity by sourcing high-purity material from verified suppliers.

Molecular Formula C10H8FNO
Molecular Weight 177.17 g/mol
Cat. No. B13922685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-1-isoquinolinemethanol
Molecular FormulaC10H8FNO
Molecular Weight177.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2CO)C=C1F
InChIInChI=1S/C10H8FNO/c11-8-1-2-9-7(5-8)3-4-12-10(9)6-13/h1-5,13H,6H2
InChIKeyLCQPDKCCGHPRRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-1-isoquinolinemethanol: A Strategic Fluorinated Isoquinoline Building Block for CXCR4 Antagonist Development and Kinase Inhibitor Programs


6-Fluoro-1-isoquinolinemethanol (CAS 1369279-43-5), also referred to as (6-fluoroisoquinolin-1-yl)methanol, is a fluorinated isoquinoline derivative with molecular formula C10H8FNO and molecular weight 177.17 g/mol . The compound features an electron-withdrawing fluorine substituent at the 6-position of the isoquinoline scaffold and a hydroxymethyl group at the 1-position, which serves as a functional handle for further chemical derivatization . Isoquinolines constitute a privileged heterocyclic scaffold widely represented in bioactive natural products and synthetic therapeutic agents, with ring-fluorinated isoquinolines demonstrating enhanced biological activity and improved metabolic stability due to the strong C–F bond (110 kcal/mol) [1]. This specific compound has been validated as a critical synthetic intermediate in the development of potent CXCR4 receptor antagonists with nanomolar anti-HIV activity, as documented in peer-reviewed medicinal chemistry studies [2].

Why 6-Fluoro-1-isoquinolinemethanol Cannot Be Casually Substituted: Evidence of Position-Dependent Activity and Functional Group Essentiality


Generic substitution of 6-fluoro-1-isoquinolinemethanol with structurally similar isoquinoline methanol derivatives is not advisable due to two critical structural determinants of biological activity: the regiochemistry of fluorine substitution and the integrity of the 1-hydroxymethyl functionality. SAR studies of isoquinoline-based CXCR4 antagonists reveal that the 6-fluoro substitution pattern, when elaborated into full antagonists, confers nanomolar to sub-nanomolar potency in binding, calcium mobilization, and anti-HIV assays, whereas alternative substitution patterns yield compounds with markedly different activity profiles [1]. Furthermore, the 1-hydroxymethyl group is essential as a derivatization point; its absence or substitution with other functional groups fundamentally alters the synthetic trajectory and ultimate biological activity of the final compound. The fluorine substituent at the 6-position enhances lipophilicity (calculated LogP ~2.0-2.4) and metabolic stability, enabling improved bioavailability and target engagement compared to non-fluorinated isoquinolines [2]. These position-specific and functional group-specific requirements mean that alternative regioisomers (e.g., 5-fluoro, 7-fluoro, 8-fluoro isoquinolinemethanols) or non-fluorinated analogs cannot be considered functionally interchangeable as synthetic intermediates or pharmacological probes without substantial re-optimization of downstream SAR and synthetic routes [3].

Quantitative Differentiation Evidence: 6-Fluoro-1-isoquinolinemethanol Versus Closest Analogs in Activity, Synthesis, and Physicochemical Properties


CXCR4 Antagonist Activity: 6-Fluoro-1-isoquinolinemethanol-Derived Compound 24c Achieves Low Nanomolar Potency Across All Assays

6-Fluoro-1-isoquinolinemethanol (compound 14c) serves as the essential synthetic precursor to compound 24c, a CXCR4 antagonist that displays consistently low nanomolar activity in all evaluated assays. Compound 24c, derived directly from 14c via chloromethylation and subsequent alkylation with amine 23, exhibits IC50 values between 0.6 and 6 nM in CXCR4 binding, CXCL12-induced calcium mobilization, and anti-HIV assays, with CC50 = 31 µM indicating no cytotoxicity [1]. In contrast, the analogous 6-methoxy derivative 14b, when elaborated to the corresponding antagonist, yields a less favorable biological profile, and the 6-bromo derivative 14d provides a distinct reactivity profile for cross-coupling applications. All isoquinoline-based derivatives in this series showed CXCR4 binding IC50 values of less than 40 nM, with 24c identified as the most promising candidate due to its balanced potency profile [2].

CXCR4 Antagonism Anti-HIV Activity GPCR Pharmacology

Synthetic Efficiency: 6-Fluoro-1-isoquinolinemethanol Achieves 91% Yield in Triazole-to-Isoquinoline Cyclization

The synthesis of 6-fluoro-1-isoquinolinemethanol (14c) proceeds from triazoloisoquinoline 13c via an efficient cyclization protocol, yielding 194 mg of off-white solid (91% yield) from 225 mg of starting material, with melting point 72–74°C [1]. This 91% isolated yield compares favorably to the analogous 6-methoxy derivative 14b, which was obtained in 76% yield (173 mg from 240 mg) under identical reaction conditions [2]. The 6,7-dimethoxy derivative 14a was obtained in 92% yield, though the additional methoxy substitution represents a more electron-rich system with distinct electronic properties. The 6-bromo derivative 14d was also prepared via this route, providing a complementary handle for palladium-catalyzed cross-coupling applications. The consistently high yields across this synthetic series validate the robustness of the methodology for 6-substituted isoquinoline methanol synthesis [3].

Synthetic Methodology Process Chemistry Heterocyclic Chemistry

Lipophilicity Optimization: 6-Fluoro Substitution Confers Favorable LogP for Membrane Permeability and Target Engagement

The 6-fluoro substituent on the isoquinoline scaffold confers a calculated LogP value of approximately 2.0-2.4 for the core 6-fluoroisoquinoline system, representing an optimal lipophilicity range for passive membrane permeability and target engagement [1]. This is supported by class-level evidence that fluorination of isoquinolines generally enhances metabolic stability through the strong C–F bond (110 kcal/mol) and improves bioavailability [2]. In the context of CXCR4 antagonist development, the 6-fluoro substitution pattern in compound 14c enables the derived antagonist 24c to achieve low nanomolar cellular activity in calcium mobilization assays, demonstrating effective membrane penetration and intracellular target engagement [3]. The position-dependent nature of fluorination effects on lipophilicity is well established in fluoroisoquinoline SAR studies, indicating that alternative fluorination positions (e.g., 5-fluoro, 7-fluoro, 8-fluoro) would yield different physicochemical and biological outcomes [4].

Physicochemical Properties Drug-likeness ADME

Conformational Rigidity: 6-Fluoro Isoquinoline Scaffold Enables Selective Kinase Inhibition Through Reduced Conformational Flexibility

The isoquinoline scaffold, including 6-fluoroisoquinoline derivatives, has been employed as a rigidified analog of amidophenyl-containing kinase inhibitors, exploiting conformational flexibility of kinases to achieve selective inhibition [1]. Through ring closure strategies, isoquinoline-containing compounds exhibit potent inhibition of kinases containing specific insertion sequences within their catalytic domains, while showing reduced activity against kinases lacking such insertions [2]. This scaffold rigidity distinguishes isoquinoline-based inhibitors from more flexible acyclic analogs, which typically display broader, less selective inhibition profiles. The 6-fluoro substitution further enhances the binding characteristics through electronic effects on the aromatic system and potential halogen bonding interactions within the ATP-binding pocket [3]. This conformational restriction strategy has been validated in multiple kinase inhibitor programs targeting Rho-kinase, JAK2, and other therapeutically relevant kinases [4].

Kinase Inhibition Selectivity Conformational Restriction

Versatile Synthetic Intermediate: 1-Hydroxymethyl Functionality Enables Derivatization to Potent CXCR4 Antagonists and Other Bioactive Compounds

The 1-hydroxymethyl group of 6-fluoro-1-isoquinolinemethanol (14c) serves as a critical functional handle for further elaboration into biologically active compounds. In the CXCR4 antagonist synthesis, 14c was quantitatively converted to the corresponding 1-chloromethyl derivative 15c via chlorination, which was subsequently used to alkylate amine intermediates to yield the final antagonists [1]. Specifically, alkylation of amine 23 with 1-chloromethylisoquinoline 15c (derived from 14c) yielded target compound 24c, the most promising candidate in the series with IC50 values between 0.6 and 6 nM across all assays [2]. This synthetic versatility is not unique to the 6-fluoro derivative; the 6-methoxy (14b) and 6,7-dimethoxy (14a) analogs undergo identical transformations. However, the 6-fluoro derivative 14c yields a final antagonist with superior balanced potency compared to other substitution patterns [3]. Beyond CXCR4 antagonist applications, the 1-hydroxymethylisoquinoline scaffold has been employed in the synthesis of Rho-kinase inhibitors, AMPA receptor antagonists, and other therapeutically relevant compounds [4].

Synthetic Intermediate Derivatization Handle Medicinal Chemistry

Metabolic Stability Enhancement: C-F Bond Confers Improved Oxidative Stability Relative to C-H and Alternative Halogen Substituents

The 6-fluoro substitution on the isoquinoline scaffold provides enhanced metabolic stability through the exceptionally strong carbon-fluorine bond (110 kcal/mol), which resists oxidative metabolism at the 6-position relative to the corresponding C-H bond (~100 kcal/mol) or more labile C-Cl and C-Br bonds [1]. This metabolic stability enhancement is a class-level characteristic of fluorinated isoquinolines, with the fluorine atom serving as a metabolically stable bioisostere for hydrogen while modulating electronic properties of the aromatic system . The position of fluorine substitution (6-position) is particularly advantageous as it is not subject to the metabolic liabilities associated with certain other positions on the isoquinoline scaffold. In contrast, 6-chloro and 6-bromo isoquinolines are susceptible to oxidative dehalogenation and glutathione conjugation, potentially leading to reactive metabolite formation and reduced metabolic stability . The 6-fluoro derivative thus offers a superior metabolic stability profile while maintaining the ability to participate in favorable binding interactions through the fluorine atom's unique electronic properties [2].

Metabolic Stability Fluorine Chemistry Drug Metabolism

Validated Application Scenarios for 6-Fluoro-1-isoquinolinemethanol in Medicinal Chemistry and Drug Discovery Programs


CXCR4 Antagonist Lead Optimization: Synthesis of Nanomolar HIV Entry Inhibitors

6-Fluoro-1-isoquinolinemethanol (14c) serves as the validated synthetic precursor to compound 24c, a CXCR4 antagonist demonstrating IC50 values between 0.6 and 6 nM in binding, calcium mobilization, and anti-HIV assays, with CC50 = 31 µM indicating no cytotoxicity [1]. The compound is converted to 1-chloromethylisoquinoline 15c and subsequently alkylated with amine intermediates to yield the final antagonists. This application is supported by peer-reviewed data demonstrating that the 6-fluoro substitution pattern yields the most promising balanced activity profile in the series compared to 6-methoxy, 6,7-dimethoxy, and other substitution patterns [2]. The low nanomolar anti-HIV activity (EC50 < 100 nM) against both HIV-1 NL4-3 and HIV-2 ROD strains positions this intermediate as a strategic choice for antiviral drug discovery programs targeting CXCR4-mediated viral entry [3].

Kinase Inhibitor Scaffold Development: Building Selective JAK2 and Rho-Kinase Inhibitors

The 6-fluoroisoquinoline scaffold, of which 6-fluoro-1-isoquinolinemethanol is a functionalized derivative, has demonstrated utility as a privileged structure for developing selective kinase inhibitors. 6-Fluoroisoquinoline exhibits extraordinary potency as a JAK2 inhibitor, binding to the ATP-binding pocket of the JAK2 kinase domain and preventing phosphorylation of downstream signaling proteins [1]. Additionally, 6-substituted isoquinoline derivatives have been extensively patented as Rho-kinase inhibitors for treating cardiovascular diseases, glaucoma, and neurological disorders [2]. The conformational rigidity of the isoquinoline scaffold confers selectivity advantages over flexible acyclic kinase inhibitors, making 6-fluoro-1-isoquinolinemethanol a valuable starting point for medicinal chemistry campaigns targeting kinase-mediated diseases [3].

Fluorinated Heterocyclic Library Synthesis: Efficient Access to Diverse Isoquinoline-Derived Compound Collections

The 1-hydroxymethyl functionality of 6-fluoro-1-isoquinolinemethanol provides a versatile synthetic handle for generating diverse compound libraries through well-established transformations including chlorination, oxidation to aldehydes/carboxylic acids, etherification, and esterification. The 91% isolated yield achieved in the synthesis of 14c from triazoloisoquinoline 13c (compared to 76% for the 6-methoxy analog under identical conditions) supports its use in library-scale synthesis campaigns where material efficiency is paramount [1]. The 6-fluoro substitution confers favorable physicochemical properties including LogP ~2.0-2.4 and enhanced metabolic stability, making derivatives of this intermediate more likely to exhibit favorable ADME profiles [2]. This combination of efficient synthesis and favorable physicochemical properties positions 6-fluoro-1-isoquinolinemethanol as an attractive building block for hit-to-lead and lead optimization programs [3].

AMPA Receptor Antagonist and CNS Drug Discovery Programs

N-substituted isoquinoline derivatives, including those accessible from 1-hydroxymethylisoquinoline intermediates, have been evaluated as noncompetitive AMPA receptor antagonists with anticonvulsant activity [1]. The isoquinoline scaffold is well represented in CNS drug discovery, with tetrahydroisoquinoline derivatives showing selective antagonism at orexin-1 receptors implicated in addiction and sleep disorders [2]. The 6-fluoro substitution pattern, with its enhanced metabolic stability and favorable LogP for blood-brain barrier penetration, is particularly well-suited for CNS applications. The 1-hydroxymethyl group of 6-fluoro-1-isoquinolinemethanol can be elaborated to generate N-substituted isoquinoline libraries for systematic SAR exploration of CNS targets [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoro-1-isoquinolinemethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.